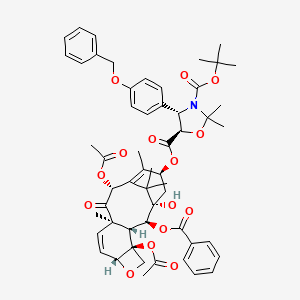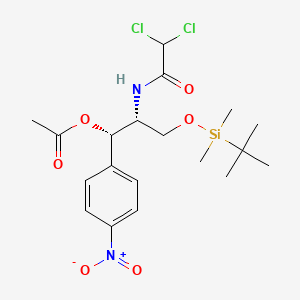![molecular formula C11H13N3 B584441 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) CAS No. 143262-60-6](/img/new.no-structure.jpg)
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) is a heterocyclic compound that features a diazepine ring fused to a benzimidazole moiety. This structure is notable for its potential pharmacological properties, including anxiolytic and analgesic effects . The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization with 2-(δ-chlorobutylamino)benzimidazole . This reaction is facilitated by heating in the presence of a base, leading to the formation of the diazepine ring.
Another synthetic route involves the alkylation of 2,3,4,5-tetrahydro-[1,3]diazepino[1,2-a]benzimidazole or its dimethyl-substituted analogs with various alkylating agents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific receptors in the central nervous system. It has been shown to interact with the benzodiazepine site of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . Additionally, it may interact with the 5-HT_2A receptor, contributing to its analgesic properties.
Comparación Con Compuestos Similares
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can be compared with other diazepine and benzimidazole derivatives:
Diazepam: A well-known anxiolytic that also acts on the GABA_A receptor but has a different structure.
Benzimidazole: A simpler structure that serves as a precursor for various pharmacologically active compounds.
Midazolam: Another benzodiazepine with similar anxiolytic properties but different pharmacokinetics.
The uniqueness of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
143262-60-6 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.246 |
Nombre IUPAC |
3,4,5,11-tetrahydro-2H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Clave InChI |
MYPNNPDHLDZJRX-UHFFFAOYSA-N |
SMILES |
C1CCN2C3=CC=CC=C3NC2=NC1 |
Sinónimos |
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)






![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

